5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, chlorobenzyl, and carboxamide groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide and alkyne precursors are chosen to introduce the desired substituents on the triazole ring.
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Substitution Reactions: : The amino and chlorobenzyl groups are introduced through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the triazole intermediate with an amine, while the chlorobenzyl groups can be introduced via alkylation reactions using chlorobenzyl halides.
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Carboxamide Formation: : The carboxamide group is typically introduced by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific substituents on this compound may enhance its binding affinity to biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound could be explored for its therapeutic potential. Triazole derivatives are known for their antifungal, antibacterial, and antiviral activities. The presence of amino and chlorobenzyl groups may further enhance these properties, making it a promising lead compound for new drugs.
Industry
In industry, this compound could be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the amino and chlorobenzyl groups can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound, which lacks the amino, chlorobenzyl, and carboxamide groups.
5-amino-1,2,3-triazole: Similar structure but without the chlorobenzyl and carboxamide groups.
N-benzyl-1,2,3-triazole: Contains benzyl groups but lacks the amino and carboxamide groups.
Uniqueness
The uniqueness of 5-amino-N-(2-chlorobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups. The presence of both amino and chlorobenzyl groups, along with the carboxamide moiety, provides a distinct set of chemical and biological properties that are not found in simpler triazole derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c18-13-6-3-4-11(8-13)10-24-16(20)15(22-23-24)17(25)21-9-12-5-1-2-7-14(12)19/h1-8H,9-10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWQTHZKLFXICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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